molecular formula C15H17NO3S B2870860 2-phenoxy-N-(o-tolyl)ethanesulfonamide CAS No. 1351651-66-5

2-phenoxy-N-(o-tolyl)ethanesulfonamide

Cat. No. B2870860
CAS RN: 1351651-66-5
M. Wt: 291.37
InChI Key: UXUGYFGSOKZDLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-phenoxy-N-(o-tolyl)ethanesulfonamide, also known as PTE, is a chemical compound that has gained attention in the scientific community for its potential as a therapeutic agent. PTE belongs to the class of sulfonamide compounds and has been studied for its various biological activities.

Scientific Research Applications

Organic Synthesis

This compound serves as a precursor in organic synthesis, particularly in the formation of benzylic derivatives . The benzylic position of this molecule is reactive due to the resonance stabilization offered by the adjacent phenyl rings . This allows for various substitutions and modifications, enabling the synthesis of a wide range of organic compounds.

Medicinal Chemistry

In medicinal chemistry, “2-phenoxy-N-(o-tolyl)ethanesulfonamide” is used to design and synthesize novel pharmaceuticals . Its structure is conducive to modifications that can lead to the development of new drugs with potential therapeutic applications, such as antitubercular agents .

Cosmetic Industry

The compound finds applications in the cosmetic industry as a preservative or stabilizer for certain formulations. Its efficacy in preventing microbial growth helps in extending the shelf life of cosmetic products .

Dye and Resin Solvent

Due to its solvating properties, “2-phenoxy-N-(o-tolyl)ethanesulfonamide” is used as a solvent for dyes, inks, and resins . It can dissolve and stabilize complex molecules, which is crucial in the manufacturing of colored materials .

Chemical Education

Lastly, this compound is utilized in chemical education for demonstrating reaction mechanisms and synthetic strategies . Its reactivity at the benzylic position is a classic example used in teaching organic chemistry concepts .

properties

IUPAC Name

N-(2-methylphenyl)-2-phenoxyethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S/c1-13-7-5-6-10-15(13)16-20(17,18)12-11-19-14-8-3-2-4-9-14/h2-10,16H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXUGYFGSOKZDLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NS(=O)(=O)CCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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